molecular formula C15H13Cl2NO2 B5730027 2,5-dichloro-N-(4-ethoxyphenyl)benzamide

2,5-dichloro-N-(4-ethoxyphenyl)benzamide

Cat. No. B5730027
M. Wt: 310.2 g/mol
InChI Key: PRQPWTUAFWLRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a member of the benzamide family and is commonly referred to as DCPPB. DCPPB is a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in various physiological processes such as pain perception, thermoregulation, and inflammation. The selective inhibition of TRPV1 channels by DCPPB makes it a valuable tool for studying the role of TRPV1 channels in these processes.

Mechanism of Action

DCPPB selectively blocks 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels by binding to a specific site on the channel. 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels are activated by various stimuli such as heat, capsaicin, and protons. The binding of DCPPB to the channel prevents the activation of the channel by these stimuli, thereby reducing the influx of calcium ions into the cell. This reduction in calcium influx leads to a decrease in the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in pain perception.
Biochemical and Physiological Effects:
DCPPB has been shown to have potent analgesic effects in animal models of inflammatory and neuropathic pain. It has also been shown to reduce inflammation and hyperalgesia in these models. DCPPB has been shown to reduce the core body temperature in mice, indicating its role in thermoregulation. Additionally, DCPPB has been shown to reduce the severity of colitis in animal models, indicating its potential use in the treatment of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

The selective inhibition of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels by DCPPB makes it a valuable tool for studying the role of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels in various physiological processes. However, the use of DCPPB in lab experiments is limited by its poor solubility in water and its potential toxicity. Additionally, the effects of DCPPB on other ion channels and receptors should be carefully evaluated to avoid potential off-target effects.

Future Directions

The potential use of DCPPB in the treatment of inflammatory and neuropathic pain is an area of active research. Further studies are needed to evaluate the safety and efficacy of DCPPB in humans. DCPPB may also have potential applications in the treatment of inflammatory bowel disease and other inflammatory conditions. The development of more potent and selective 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channel blockers may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of DCPPB involves a multi-step process that starts with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. The resulting compound is then reacted with 4-ethoxyaniline to form 2,5-dichloro-N-(4-ethoxyphenyl)benzamide. The purity of the synthesized compound is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

DCPPB has been extensively used in scientific research to study the role of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels in various physiological processes. It has been shown to be effective in reducing pain perception in animal models of inflammatory and neuropathic pain. DCPPB has also been used to study the role of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels in thermoregulation and inflammation. Additionally, DCPPB has been used as a tool to investigate the pharmacology of 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channels and to screen for potential 2,5-dichloro-N-(4-ethoxyphenyl)benzamide channel modulators.

properties

IUPAC Name

2,5-dichloro-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-9-10(16)3-8-14(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQPWTUAFWLRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(4-ethoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.